N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is an organic compound notable for its distinctive structure comprising a trifluoromethyl group attached to a pyrazole ring, linked to a benzofuran and a sulfonamide group. This compound's unique arrangement of functional groups renders it significant in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazole Formation: : The synthesis begins with constructing the 3-(trifluoromethyl)-1H-pyrazole ring through a condensation reaction involving trifluoromethyl hydrazine and an appropriate diketone.
Linkage to Ethyl Group: : The pyrazole is then coupled with a 2-bromoethyl compound under nucleophilic substitution conditions to form the N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl) intermediate.
Benzofuran Formation: : The dihydrobenzofuran core is synthesized via cyclization of ortho-hydroxyacetophenone derivatives under acidic conditions.
Sulfonamide Introduction: : The final step involves sulfonamide formation by reacting the intermediate with chlorosulfonic acid under controlled temperature conditions to yield the final compound.
Industrial Production Methods
Scaling up for industrial production involves optimizing each step for yield and purity. Continuous flow reactors for pyrazole formation, automated chromatography for intermediate purification, and large-scale sulfonation reactors for the final step are commonly used to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation, forming sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction can occur at the sulfonamide group under catalytic hydrogenation, leading to corresponding amines.
Substitution: : Electrophilic substitution reactions, particularly on the benzofuran ring, can be performed using halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Catalytic hydrogenation, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Corresponding amines.
Substitution Products: : Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
This compound is used in synthesizing complex organic molecules, particularly in pharmaceuticals, due to its reactive functional groups.
Biology
Its derivatives exhibit significant bioactivity, making them potential candidates for drug development, particularly as enzyme inhibitors.
Medicine
Investigated for its potential in developing treatments for diseases, including anti-inflammatory and anticancer properties.
Industry
Utilized in the production of specialty chemicals, including advanced polymers and agrochemicals.
Mechanism of Action
Effects and Pathways
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects through enzyme inhibition. It interacts with specific molecular targets such as kinases and proteases, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds with similar core structures, this compound's trifluoromethyl-pyrazole moiety significantly enhances its chemical and biological activity.
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
2,3-Dihydrobenzofuran-5-sulfonamide derivatives without the trifluoromethyl group
Benzofuran derivatives with different sulfonamide substitutions
This compound stands out due to its unique combination of functional groups, rendering it highly valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)13-3-6-20(19-13)7-5-18-24(21,22)11-1-2-12-10(9-11)4-8-23-12/h1-3,6,9,18H,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZBXXZAQNRFSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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